molecular formula C12H13ClN2O2S B10865889 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine

4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine

Cat. No.: B10865889
M. Wt: 284.76 g/mol
InChI Key: UWZRLJDQWKUPBW-UHFFFAOYSA-N
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Description

    Reagents: 4-chlorobenzoyl morpholine, thiocarbamoyl chloride

    Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction: [ \text{4-chlorobenzoyl morpholine} + \text{thiocarbamoyl chloride} \rightarrow \text{4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine typically involves the reaction of morpholine with 4-chlorobenzoyl chloride and thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

  • Step 1: Formation of 4-chlorobenzoyl morpholine

      Reagents: Morpholine, 4-chlorobenzoyl chloride

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

      Reaction: [ \text{Morpholine} + \text{4-chlorobenzoyl chloride} \rightarrow \text{4-chlorobenzoyl morpholine} ]

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiocarbamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitrating agents in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thiocarbamoyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoyl morpholine: Lacks the thiocarbamoyl group, resulting in different chemical properties and biological activities.

    Thiocarbamoyl morpholine: Lacks the 4-chlorobenzoyl group, affecting its overall reactivity and applications.

    4-chlorobenzoyl thiocarbamoyl benzene: Contains both functional groups but lacks the morpholine ring, leading to different structural and functional characteristics.

Uniqueness

4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine is unique due to the presence of both the 4-chlorobenzoyl and thiocarbamoyl groups on the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

4-chloro-N-(morpholine-4-carbothioyl)benzamide

InChI

InChI=1S/C12H13ClN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18)

InChI Key

UWZRLJDQWKUPBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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